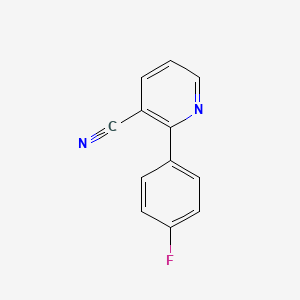
2-(4-Fluorophenyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)pyridine-3-carbonitrile (2-(4-FPPC)) is an aromatic heterocyclic compound that has been widely studied in scientific research due to its interesting properties and potential applications. This compound is a member of the pyridine family and has been used in a variety of laboratory experiments, ranging from organic synthesis to medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(4-Fluorophenyl)pyridine-3-carbonitrile serves as a core structure for synthesizing various derivatives with potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been explored for their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT), which plays a role in sensitivity to apoptosis in certain cell types. Crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies have been employed to understand the interactions and conformations of these derivatives at the molecular level, providing insights into their potential biological activities (Venkateshan et al., 2019).
Photophysical Properties
The photophysical properties of pyridine-3-carbonitrile derivatives have been studied, revealing that modifications at certain positions can significantly alter their absorption and emission characteristics. This makes them interesting candidates for applications in fluorescent materials and sensors. The introduction of donor-acceptor chromophores into the pyridine-3-carbonitrile framework has been shown to modify the fluorescence properties, offering avenues for the development of new fluorescent materials (Toche et al., 2009).
Antimicrobial and Antitumor Activities
Some derivatives synthesized from the base structure of 2-(4-Fluorophenyl)pyridine-3-carbonitrile have been evaluated for their antimicrobial and antitumor activities. Multi-component reactions facilitated by microwave irradiation have led to the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which were subsequently tested against various bacterial and fungal strains, as well as cancer cell lines, showing promising results in some cases. This highlights the potential of these compounds in the development of new therapeutic agents (El-Borai et al., 2012).
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also interact with multiple targets, contributing to its biological activity.
Mode of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(4-Fluorophenyl)nicotinonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to impact a wide range of biological activities . This suggests that 2-(4-Fluorophenyl)nicotinonitrile may also influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVSASMGJOORCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673338 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
CAS RN |
1214335-17-7 |
Source


|
| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate](/img/structure/B581744.png)
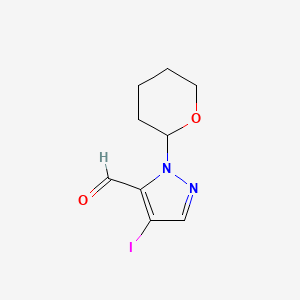
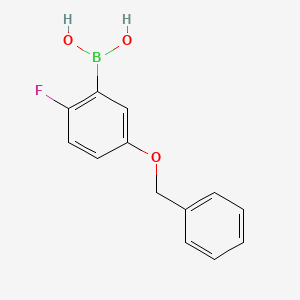
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)


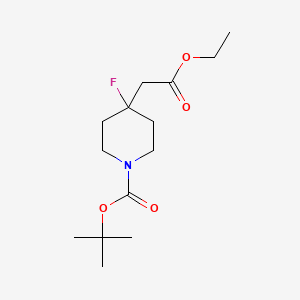
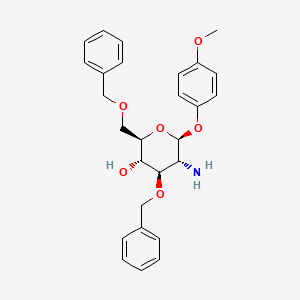
![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
